molecular formula C15H16BrN3O3S B2522060 1-(3-Bromophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea CAS No. 1301980-28-8

1-(3-Bromophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea

Cat. No. B2522060
CAS RN: 1301980-28-8
M. Wt: 398.28
InChI Key: HQWVFJOWRGNPEK-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea, also known as BISE, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. BISE is a urea-based compound that has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for cancer treatment.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea involves the inhibition of the activity of carbonic anhydrase IX (CAIX), which is overexpressed in many cancer cells. CAIX plays a crucial role in the survival of cancer cells by regulating the pH of the tumor microenvironment. This compound binds to the active site of CAIX and inhibits its activity, leading to a decrease in the pH of the tumor microenvironment. This decrease in pH leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells and tissues. It has been found to have a low binding affinity for human serum albumin, which reduces its potential for non-specific binding to proteins in the blood. This compound has also been shown to have a low potential for causing drug-drug interactions, making it a potential candidate for combination therapy with other anti-cancer drugs.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3-Bromophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea in lab experiments include its high potency and selectivity for cancer cells, low toxicity in normal cells and tissues, and low potential for causing drug-drug interactions. However, this compound has some limitations, including its low solubility in water, which makes it difficult to administer in vivo. Additionally, this compound has a short half-life, which limits its effectiveness in vivo.

Future Directions

There are many future directions for the research on 1-(3-Bromophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea. One potential direction is the development of this compound analogs that have improved solubility and longer half-life. Another direction is the investigation of the potential use of this compound in combination therapy with other anti-cancer drugs. Additionally, the use of this compound in imaging techniques, such as positron emission tomography (PET), could provide valuable information on the activity of CAIX in tumors. The development of this compound-based nanoparticles could also lead to the targeted delivery of the compound to cancer cells. Overall, this compound has shown significant potential for use in cancer treatment, and further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 1-(3-Bromophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea involves the reaction of 3-bromophenyl isocyanate with 4-sulfamoylphenylacetic acid in the presence of a base, such as triethylamine. The resulting compound is then treated with ethylenediamine to form the final product, this compound. The synthesis of this compound has been reported in various scientific journals, and the compound has been synthesized using different methods.

Scientific Research Applications

1-(3-Bromophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells.

properties

IUPAC Name

1-(3-bromophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O3S/c16-12-2-1-3-13(10-12)19-15(20)18-9-8-11-4-6-14(7-5-11)23(17,21)22/h1-7,10H,8-9H2,(H2,17,21,22)(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWVFJOWRGNPEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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